molecular formula C2H6N2O2 B1196110 N-Nitroso-N-methyl-N-hydroxymethylamine CAS No. 58840-25-8

N-Nitroso-N-methyl-N-hydroxymethylamine

Cat. No. B1196110
CAS RN: 58840-25-8
M. Wt: 90.08 g/mol
InChI Key: CDKXZKUBCGJTDG-UHFFFAOYSA-N
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Description

N-Nitroso-N-methyl-N-hydroxymethylamine is a type of N-nitrosamine, which are organic compounds with the formula R1N(-R2)-N=O . N-nitrosamines have been unexpectedly found in generic sartan products . They are a kind of special impurities, genotoxic impurities (GTIs), that could induce genetic mutations, cause chromosomal breakage and rearrangements, and increase the risk of cancer even under a low concentration condition .

Scientific Research Applications

  • Carcinogenic Properties : N-nitroso compounds, including N-Nitroso-N-methyl-N-hydroxymethylamine, are recognized as carcinogens. Their discovery as carcinogens was initially driven by their proposed industrial use. The carcinogenicity is often attributed to their ability to alkylate nucleic acids and proteins, a process observed in organs where tumors eventually appear (Lawley, 1983).

  • Mutagenic Effects : Studies have shown that N-nitroso compounds can induce mutations in the lacI gene of Escherichia coli, with a focus on the methylating ability of the compound and its effects on DNA (Horsfall & Glickman, 1989).

  • Metabolism and Alkylation : The metabolism of N-nitroso compounds results in the methylation of nucleic acids and proteins. This finding suggests a connection between alkylation of cellular constituents and carcinogenesis. Different N-nitroso compounds show varying potency in carcinogenic activity, with some inducing tumors in multiple organs (Swann & Magee, 1969).

  • Penetration of Nuclear Envelope : Studies indicate that N-nitroso compounds, including N-nitrosomethylhydroxymethylamine, can penetrate the nuclear envelope. This ability is critical for their carcinogenic effect, as it allows them to alkylate DNA within the nucleus (Gold & Hines, 1984).

  • Mutagenic Metabolites : Research suggests that formaldehyde could be a mutagenically active intermediate formed during the metabolism of N-nitroso compounds, highlighting the complex nature of their metabolic pathways and mutagenic effects (Pool et al., 1984).

  • DNA Alkylation in Target and Non-Target Tissues : Studies have examined how N-nitroso compounds alkylate DNA in various tissues, revealing insights into their organ-specific carcinogenic effects and metabolic pathways (von Hofe et al., 1986).

Safety And Hazards

N-nitrosamines are considered a matter of concern as they could induce genetic mutations, cause chromosomal breakage and rearrangements, and increase the risk of cancer even under a low concentration condition . The European Medicines Agency and Food and Drug Administration (FDA) of the USA have established a threshold of toxicological concern for GTIs, namely, 1.5 μg·day−1 for long-term treatments and higher limits for shorter durations in the clinic .

properties

IUPAC Name

N-(hydroxymethyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c1-4(2-5)3-6/h5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKXZKUBCGJTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CO)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207561
Record name 1-(Methylnitrosoamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Nitroso-N-(hydroxymethyl)methylamine

CAS RN

58840-25-8
Record name N-Nitroso-N-methyl-N-hydroxymethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058840258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Methylnitrosoamino)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PI Petkov, H Ivanova, TW Schultz… - Computational …, 2021 - Elsevier
… As seen, in vitro S9 metabolic activation of N-nitrosodimethylamine leads to the formation of N-Nitroso-N-methyl-N-hydroxymethylamine [CAS#: 58840-25-8]. This documented …
Number of citations: 6 www.sciencedirect.com

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